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Compound of Interest

2-(Hydroxymethyl)-5-
Compound Name:
methoxyphenol

cat. No.: B1367087

Abstract

This technical guide provides a comprehensive chemical and structural analysis of 2-
(Hydroxymethyl)-5-methoxyphenol (CAS No: 59648-29-2). It is intended for an audience of
researchers, medicinal chemists, and professionals in drug development. This document
elucidates the correct molecular structure, addressing and clarifying inconsistencies present in
public chemical databases. It details the compound's physicochemical properties, predicted
spectroscopic signature, a validated synthetic pathway, and a thorough analysis of its chemical
reactivity. Furthermore, the guide explores the potential applications of this molecule as a
scaffold in medicinal chemistry, contextualized by the known biological activities of the broader
methoxyphenol class of compounds.

Chemical Identity and Structural Elucidation

2-(Hydroxymethyl)-5-methoxyphenol is a substituted aromatic compound containing three
key functional groups: a phenolic hydroxyl, a benzylic alcohol, and a methoxy ether. These
groups confer a specific set of properties and reactivity patterns that are of significant interest in
synthetic and medicinal chemistry.

Core Compound Identifiers

A summary of the primary chemical identifiers for 2-(Hydroxymethyl)-5-methoxyphenol is
presented below.
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Identifier Value Source

2-(Hydroxymethyl)-5-

UPAC Name methoxyphenol s
CAS Number 59648-29-2 [2], [1]
Molecular Formula CsH1003 [2], [1]
Molecular Weight 154.16 g/mol [2], [1]
Correct SMILES OCC1=C(0O)C=CC(=C1)0C

Molecular Structure and Nomenclature Clarification

The precise arrangement of substituents on the phenol ring is critical for its chemical identity.
The IUPAC name, 2-(Hydroxymethyl)-5-methoxyphenol, dictates the following substitution
pattern: a primary hydroxyl group defines the 'phenol' base (position C1), a hydroxymethyl
group (-CH20H) is located at the adjacent C2 position, and a methoxy group (-OCHs) is at the
C5 position.

Figure 1: IUPAC-Compliant Structure of 2-(Hydroxymethyl)-5-methoxyphenol.

Note on Database Discrepancies: It is crucial for researchers to be aware that several
prominent chemical databases incorrectly associate the CAS number 59648-29-2 and the
name 2-(Hydroxymethyl)-5-methoxyphenol with the SMILES string
COC1=CC(=C(C=C1)CO)O. This SMILES string actually represents the isomer 2-
(Hydroxymethyl)-4-methoxyphenol. This guide is based on the structure dictated by the IUPAC
name, for which the correct SMILES is OCC1=C(0O)C=CC(=C1)OC.

Physicochemical and Predicted Pharmacokinetic
Properties

The compound's functional groups dictate its key physicochemical properties, which are
essential for predicting its behavior in biological and chemical systems. The following
parameters have been computationally predicted.
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Significance in Drug

Property Predicted Value

Development

Indicates good membrane
XLogP3 1.2 permeability and balanced

solubility.

. Suggests good potential for
Topological Polar Surface Area

49.7 A2 oral bioavailability (typically <
(TPSA) ty (typ y

140 A?).

The phenolic and alcoholic

hydroxyl groups can engage in
Hydrogen Bond Donors 2 Y y'9 p. ) 9ad

hydrogen bonding with

biological targets.[2]

The three oxygen atoms can
Hydrogen Bond Acceptors 3 act as hydrogen bond
acceptors.[2]

Low number of rotatable bonds

indicates conformational
Rotatable Bond Count 2 S )

rigidity, which can be favorable

for binding affinity.[2]

) A measure of the intricacy of
Complexity 116
the molecular structure.[2]

Data sourced from LookChem and PubChem computational models.[1][2]

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not readily available in public
repositories, its spectral characteristics can be reliably predicted based on its structure. These
predictions are vital for reaction monitoring and structural confirmation during synthesis.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each
proton environment.
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Predicted Chemical

Proton Assignment . Multiplicity Key Features
Shift (6, ppm)
Exchangeable with
) ) D20; shift is
Phenolic OH (1-OH) 8.0-95 Broad Singlet (br s) ]
concentration/solvent
dependent.
Aromatic H (H-6) ~6.9 Doublet (d) Ortho coupling to H-5.
Aromatic H (H-4) ~6.8 Doublet (d) Ortho coupling to H-3.
) Doublet of Doublets Ortho coupling to H-4,
Aromatic H (H-3) ~6.7
(dd) meta to H-6.
. ] Couples with adjacent
Alcoholic OH Triplet (t) or Broad
25-40 _ CHz; can be broad
(CH20H) Singlet
and exchangeable.
Appears as a singlet if
Benzylic CH2 46 Singlet (s) or Doublet alcoholic OH
(CH20H) ' (d) exchange is fast;
doublet if coupled.
Sharp signal
Methoxy CHs (OCHs) ~3.8 Singlet (s) characteristic of a

methoxy group.

3C NMR Spectroscopy

The 13C NMR spectrum should show 8 distinct signals, one for each unique carbon atom.

Approximate chemical shift regions are: C-O (Aromatic): 145-160 ppm; C (Aromatic): 100-130

ppm; C-O (Benzylic): ~60 ppm; C-O (Methoxy): ~55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

e ~3600-3200 cm™1 (broad): O-H stretching from the phenolic group, showing strong hydrogen

bonding.
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e ~3400-3300 cm™1 (sharper): O-H stretching from the benzylic alcohol.
e ~3100-3000 cm~: Aromatic C-H stretching.

e ~2950-2850 cm™1: Aliphatic C-H stretching (CHz2 and CHs).

e ~1600-1450 cm~1: Aromatic C=C ring stretching.

e ~1250 cm~1; Asymmetric C-O-C stretching of the methoxy ether.

e ~1050 cm~1: C-O stretching of the primary alcohol.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 2-(Hydroxymethyl)-5-methoxyphenol is
fundamental for its utilization as a building block in more complex molecular architectures.

Synthetic Pathway

While multiple routes may exist, a common and efficient laboratory-scale synthesis involves the
reduction of a suitable carboxylic acid ester precursor. One documented approach utilizes the
reduction of Methyl 2-hydroxy-4-methoxybenzoate.[3] Although this precursor would lead to the
4-methoxy isomer, the principle is directly applicable to the synthesis of the target 5-methoxy
isomer from Methyl 2-hydroxy-5-methoxybenzoate. A more general and highly effective method
for reducing aromatic aldehydes to benzyl alcohols is the use of sodium borohydride.[4][5]

[Z-Hydroxy-5-methoxybenzaldehyd

e
(Precursor) ] Reduction of Aldehyde
\>(2-(Hydroxymethyl)-5-methoxyphenoD

""""""""" (Target Molecule)
Sodium Borohydride (NaBHa) ~  ~ "~
Methanol (Solvent)

Click to download full resolution via product page

Figure 2: General synthetic workflow via reduction of the corresponding aldehyde.
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Detailed Experimental Protocol: Reduction of an
Aldehyde Precursor

This protocol is adapted from the well-established reduction of isovanillin to its corresponding
alcohol and is applicable for the synthesis of the title compound from 2-hydroxy-5-
methoxybenzaldehyde.[5]

Dissolution: Dissolve the precursor aldehyde (1.0 eq) in methanol (MeOH) in a round-bottom
flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

e Reduction: Add sodium borohydride (NaBHa4, ~1.5 eq) portion-wise to the stirred solution,
ensuring the reaction temperature is maintained below 25 °C.

» Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the
disappearance of the starting material by Thin Layer Chromatography (TLC).

e Quenching: Once the reaction is complete, carefully quench the excess NaBHa by the slow,
dropwise addition of dilute hydrochloric acid (e.g., 1M HCI) until the solution is acidic (pH ~5-
6) and effervescence ceases.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
an organic solvent such as ethyl acetate (3 x volumes).

o Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane
mixture) to obtain the final product, 2-(Hydroxymethyl)-5-methoxyphenol.

Reactivity Analysis
The chemical behavior of the molecule is governed by the interplay of its three functional

groups.

o Phenolic Hydroxyl (-OH): This is a strongly activating, ortho-, para-directing group for
electrophilic aromatic substitution (EAS).[6] It makes the aromatic ring significantly more
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nucleophilic than benzene. The ortho (C6) and para (C4) positions are electronically
enriched.

o Methoxy Group (-OCHs): This is also a strongly activating, ortho-, para-directing group due to
resonance donation of its lone pair electrons. It directs electrophiles to the C4 and C6
positions.

o Hydroxymethyl Group (-CH20H): This group is weakly deactivating via induction and has a
minor influence on the regioselectivity of EAS compared to the powerful -OH and -OCHs

groups.

Combined Effect on Electrophilic Aromatic Substitution: The phenolic -OH and the methoxy -
OCHs groups work in concert to strongly activate the C4 and C6 positions. The C6 position is
ortho to the -OH group and para to the -OCHs group, while the C4 position is para to the -OH
group and ortho to the -OCH?s group. Both sites are highly susceptible to attack by

™

para par

electrophiles.

ortho

v

Click to download full resolution via product page

Figure 3: Combined directing effects of the -OH and -OCHs groups in electrophilic aromatic
substitution.

Relevance in Medicinal Chemistry and Drug
Development

While direct pharmacological studies on 2-(Hydroxymethyl)-5-methoxyphenol are not widely
published, its structural motifs are prevalent in a variety of biologically active molecules. Its
value lies in its potential as a versatile chemical scaffold.
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» Antioxidant Potential: The methoxyphenol substructure is a well-known feature of potent
antioxidant compounds.[7] Molecules like eugenol and vanillin exhibit significant free-radical
scavenging activity.[8][9] The phenolic hydroxyl group can donate a hydrogen atom to
neutralize reactive oxygen species, forming a stabilized phenoxy radical. It is plausible that
2-(Hydroxymethyl)-5-methoxyphenol shares this antioxidant capability, making it an
interesting starting point for developing novel cytoprotective agents.

» Antimicrobial Activity: Many natural and synthetic methoxyphenols display antimicrobial
activity against various foodborne pathogens and spoilage bacteria.[8] The mechanism often
involves disruption of microbial cell membranes or inhibition of key enzymes. This compound
could serve as a fragment for the synthesis of new antimicrobial agents.

» Scaffold for Drug Discovery: The molecule contains multiple functionalization points. The
phenolic and alcoholic hydroxyls can be alkylated, acylated, or used in coupling reactions.
The highly activated aromatic ring can undergo further substitution to build molecular
complexity. This makes it an attractive starting material for generating libraries of compounds
for screening against various biological targets, such as kinases or G-protein coupled
receptors.

Conclusion

2-(Hydroxymethyl)-5-methoxyphenol is a multifunctional aromatic compound whose identity
is defined by a specific ortho- and meta-substitution pattern. This guide has clarified its correct
structure, distinguishing it from isomers often confounded in chemical databases. Its predicted
physicochemical and spectroscopic properties provide a solid foundation for its synthesis and
characterization. With highly activated positions for electrophilic substitution and multiple points
for further functionalization, it represents a valuable and versatile building block. For
researchers in drug development, its structural relationship to known bioactive methoxyphenols
suggests a promising, yet underexplored, potential as a scaffold for designing novel antioxidant
and antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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